N-(3-hydroxypropyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(3-hydroxypropyl)-4-methylbenzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, with a hydroxypropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxypropyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-aminopropanol under basic conditions. The reaction proceeds as follows:
- Dissolve 4-methylbenzenesulfonyl chloride in an organic solvent such as dichloromethane.
- Add 3-aminopropanol to the solution.
- Introduce a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxypropyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-(3-oxopropyl)-4-methylbenzenesulfonamide.
Reduction: Formation of N-(3-hydroxypropyl)-4-methylbenzeneamine.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-hydroxypropyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can inhibit enzyme function or alter signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)-4-methylbenzenesulfonamide
- N-(3-hydroxypropyl)-4-chlorobenzenesulfonamide
- N-(3-hydroxypropyl)-4-methoxybenzenesulfonamide
Uniqueness
N-(3-hydroxypropyl)-4-methylbenzenesulfonamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The hydroxypropyl group provides additional sites for chemical modification, while the methyl group on the benzene ring influences the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
N-(3-hydroxypropyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-9-3-5-10(6-4-9)15(13,14)11-7-2-8-12/h3-6,11-12H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBINBPGHTWHKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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